1,3,7-Trimethylguanine

Natural Products Chemistry Analytical Chemistry Marine Metabolomics

Marine natural product discovery requires exact regioisomers: 1,3,7-trimethylguanine (CAS 110025-83-7) is not interchangeable with other C₈H₁₁N₅O isomers. - **Differentiation**: Unique MS fragmentation (193→137) & acid-catalyzed conversion to caffeine - definitive structural confirmation. - **Applications**: Dereplication, chemical ecology semiochemical, negative control in antiviral/cytotoxicity assays (EC₅₀ >10 µg/mL, HCV inactive). - **Reliability**: NMR/UV/EI-MS data in KnowItAll & Wiley libraries.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 110025-83-7
Cat. No. B11906192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethylguanine
CAS110025-83-7
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=N)N2C)C
InChIInChI=1S/C8H11N5O/c1-11-4-10-6-5(11)7(14)13(3)8(9)12(6)2/h4,9H,1-3H3
InChIKeyZEVFIFMKLBYWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trimethylguanine: Structural Overview and Natural Sources


1,3,7-Trimethylguanine (CAS 110025-83-7) is a purine alkaloid belonging to the class of N-methylated guanine derivatives, with the molecular formula C₈H₁₁N₅O and a monoisotopic mass of 193.09636 Da [1]. First isolated from the marine sponge Latrunculia brevis and subsequently identified in ascidians and lichens, this compound features three methyl substituents at the N-1, N-3, and N-7 positions of the guanine core, distinguishing it from other naturally occurring methylated purines [2]. Its role as a semiochemical in marine chemical communication systems, combined with its well-characterized spectroscopic fingerprint, makes it a valuable reference standard for dereplication studies and structure elucidation workflows [3].

Why Regioisomer Specificity Matters for 1,3,7-Trimethylguanine


Trimethylated guanine isomers sharing the identical molecular formula C₈H₁₁N₅O and nominal mass of 193 Da are not interchangeable. 1,3,7-Trimethylguanine, 1,3,7-trimethylisoguanine, and N²,N²,7-trimethylguanine represent three distinct regioisomers with divergent mass spectrometric fragmentation pathways, NMR chemical shift patterns, and acid hydrolysis products. The 1,3,7-trimethylguanine scaffold undergoes acid-catalyzed deamination to yield caffeine (1,3,7-trimethylxanthine), a conversion not shared by its isoguanine isomer [1]. Furthermore, the specific methylation architecture at N-1, N-3, and N-7 positions dictates its recognition as a semiochemical by marine organisms, whereas alternative methylation patterns may elicit no behavioral response [2]. These regioisomer-dependent physicochemical and biological properties necessitate exact compound specification for reproducible experimental outcomes.

Differentiation Evidence for 1,3,7-Trimethylguanine


Mass Spectrometric Fragmentation Signature

Electron-impact mass spectrometry (EI-MS) of 1,3,7-trimethylguanine shows a characteristic initial expulsion of a neutral methyl cyanamide fragment (CH₃N=C=NH, 56 Da) from the molecular ion at m/z 193.0965, followed by sequential losses of CO (28 Da) and HCN (27 Da). This fragmentation pathway, involving N-1, C-2, and the attached exocyclic nitrogen, is diagnostic of the guanine core with N-1 methylation. In contrast, 1,3,7-trimethylisoguanine undergoes initial loss of methyl isocyanate (CH₃N=C=O, 57 Da), providing unambiguous isomeric differentiation [1]. The high-resolution mass measurement for the molecular ion of 1,3,7-trimethylguanine was determined as m/z 193.0965 (calculated for C₈H₁₁N₅O: 193.0964), demonstrating mass accuracy within 0.5 ppm [1].

Natural Products Chemistry Analytical Chemistry Marine Metabolomics

NMR Chemical Shift Signatures for Regioisomer Verification

The ¹H NMR spectrum (60 MHz, MeOH-d₄) of 1,3,7-trimethylguanine displays three well-resolved N-methyl singlets at δ 3.5 (3H, s, N-7 CH₃), δ 3.8 (3H, s, N-3 CH₃), and δ 4.0 (3H, s, N-1 CH₃), along with a low-field aromatic proton singlet at δ 8.1 (1H, s, H-8) [1]. In the ¹³C NMR spectrum (20 MHz, MeOH-d₄), signals are observed at δ 153.6 (s, C-2), δ 153.1 (s, C-6), δ 148.4 (s, C-4), δ 145.4 (d, C-8), δ 109.8 (s, C-5), δ 34.3 (q, N-1 CH₃), δ 33.1 (q, N-3 CH₃), and δ 30.0 (q, N-7 CH₃) [1]. Notably, the alkaloid isolated as an ammonium salt from the ascidian Eudistoma maculosum exhibits shifted NMR resonances compared to these literature values, an observation attributable to ammonium salt formation rather than structural variation [2].

Spectroscopy Structure Elucidation Natural Products

Acid Hydrolysis Conversion to Caffeine

Refluxing 1,3,7-trimethylguanine (9 mg) in 4 mL concentrated HCl for 18 hours results in quantitative deamination of the 2-imino group to a carbonyl group, yielding caffeine (1,3,7-trimethylxanthine) as the sole product (3 mg isolated). The identity of the caffeine product was confirmed by co-injection on reversed-phase HPLC, superimposable ¹H NMR spectra, and identical mass spectra with an authentic caffeine standard [1]. This chemical conversion is specific to the guanine scaffold bearing the 2-imino group; the isoguanine isomer (bearing a 6-imino group) would not yield caffeine under identical conditions. Furthermore, N²,N²,7-trimethylguanine lacks the N-1 methyl group and would produce a different xanthine derivative or no reaction.

Chemical Derivatization Purine Chemistry Isomer Verification

pH-Dependent UV Absorption Profile

1,3,7-Trimethylguanine exhibits characteristic UV absorption maxima that shift with pH: at pH 1 and pH 7, λ_max = 264 nm (log ε = 3.3); at pH 13, two maxima appear at λ_max = 213 nm (log ε = 3.9) and 288 nm (log ε = 3.2) [1]. This pH-dependent bathochromic shift from 264 nm (neutral/acidic) to 288 nm (alkaline) is consistent with the ionization of the guanine N-1 proton (pKₐ ~9–10). In contrast, caffeine (1,3,7-trimethylxanthine), which lacks an ionizable proton on the purine ring, shows a relatively pH-insensitive UV spectrum with λ_max ~273 nm across pH 1–13 [2]. This spectral distinction allows rapid spectrophotometric differentiation of the guanine alkaloid from co-occurring xanthine alkaloids.

Spectroscopy Purine Alkaloids Analytical Reference

Cytotoxicity Screening Profile

1,3,7-Trimethylguanine was evaluated in the P-388 murine leukemia cell line in vitro and found to be inactive, with an EC₅₀ value exceeding 10 µg/mL (approximately 52 µM). No detectable antiviral or antimicrobial activity was observed in standard screening panels [1]. This lack of general cytotoxicity distinguishes it from certain other marine purine alkaloids, such as 1-methylisoguanosine, which exhibits potent muscle-relaxant and cardiovascular activity at sub-micromolar concentrations [2]. The absence of significant cytotoxicity makes 1,3,7-trimethylguanine suitable as a negative control compound in cytotoxicity assays and as a benign semiochemical standard for behavioral ecology experiments where pharmacological side effects must be excluded.

Cytotoxicity Screening Marine Natural Products Drug Discovery

Key Application Scenarios for 1,3,7-Trimethylguanine


Dereplication and Metabolomics Reference Standard

As a well-characterized marine and lichen alkaloid with a complete set of published ¹H NMR, ¹³C NMR, EI-MS, and UV data, 1,3,7-trimethylguanine serves as a reliable reference compound for dereplication in natural product discovery workflows. Its distinctive MS fragmentation pattern (initial loss of methyl cyanamide, m/z 193 → 137) enables confident identification in LC-MS metabolomics datasets, preventing false-positive assignments with isomeric purines [1]. The compound is listed in authoritative spectral databases including the KnowItAll NMR Spectral Library and Wiley GC-MS Library [2].

Marine Chemical Ecology Semiochemical Probe

The Pherobase database documents 1,3,7-trimethylguanine as a semiochemical utilized by marine organisms in chemical communication [3]. Unlike pharmacologically active purine analogues that may confound behavioral observations, the established lack of cytotoxicity (EC₅₀ > 10 µg/mL) and absence of antimicrobial activity support its use as an inert probe in chemical ecology studies [1]. Researchers investigating settlement cues, feeding deterrents, or mate recognition in marine invertebrates can employ this compound as a defined chemical stimulus with negligible off-target pharmacological interference.

Structural Isomer Discrimination Tool

The acid-catalyzed conversion to caffeine provides a definitive chemical test for verifying the 1,3,7-trimethylguanine scaffold. This derivatization is uniquely possible for the guanine core with a 2-imino group and N-1 methylation; the isoguanine isomer (6-imino substitution) and N²,N²,7-trimethylguanine cannot yield caffeine [1]. Synthetic chemists can employ this reaction as a quality control step to confirm the correct methylation pattern in prepared batches, while natural product chemists can use it to validate isolated material prior to publication.

Negative Control for Bioactivity Screening

In bioassay-guided fractionation studies targeting antiviral or cytotoxic marine natural products, 1,3,7-trimethylguanine serves as a documented negative control. Its demonstrated lack of activity against HCV (only isolated as a co-metabolite in active fractions, with IC₅₀ attribution assigned to Nakijiquinone F) [4] and inactivity in P-388 cytotoxicity screening [1] provide a benchmark for distinguishing genuinely bioactive purines from inactive co-isolates. Procurement of the pure compound enables inclusion as an internal negative control in every screening plate, strengthening the statistical rigor of hit identification.

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